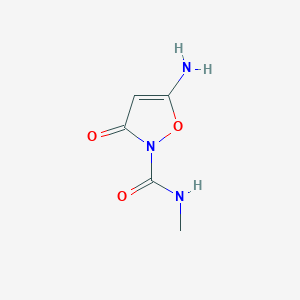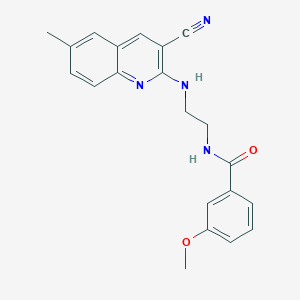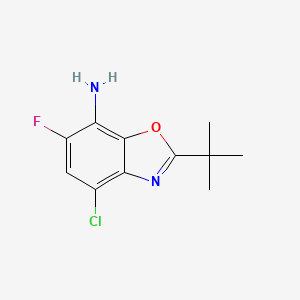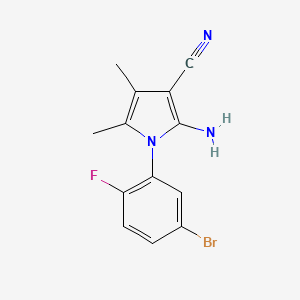
(S)-1,2'-Bipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2’-Bipyrrolidine is a chiral organic compound that belongs to the class of bipyrrolidines It is characterized by the presence of two pyrrolidine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the formation of the desired enantiomer with high selectivity.
Industrial Production Methods: In industrial settings, the production of (S)-1,2’-Bipyrrolidine often employs large-scale catalytic hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: (S)-1,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
(S)-1,2’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs with chiral centers.
Industry: It is utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (S)-1,2’-Bipyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selective binding and activation of substrates are crucial for its effectiveness in catalysis.
類似化合物との比較
®-1,2’-Bipyrrolidine: The enantiomer of (S)-1,2’-Bipyrrolidine, with similar structural properties but different chiral configuration.
1,2-Dipyrrolidine: A related compound with two pyrrolidine rings but lacking the specific chiral arrangement.
N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring and a methyl group.
Uniqueness: (S)-1,2’-Bipyrrolidine stands out due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to form stable complexes with metal catalysts and its high enantioselectivity distinguish it from other similar compounds.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
1-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-7-10(6-1)8-4-3-5-9-8/h8-9H,1-7H2/t8-/m0/s1 |
InChIキー |
REXWLSPSBZTKRC-QMMMGPOBSA-N |
異性体SMILES |
C1CCN(C1)[C@H]2CCCN2 |
正規SMILES |
C1CCN(C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)

![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)






